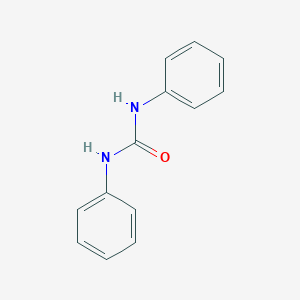
Carbanilide
Cat. No. B493258
Key on ui cas rn:
102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08076500B2
Procedure details


The above reaction was carried out in a high-grade stainless steel autoclave fitted with a polytetrafluoroethylene beaker of 100 cm3 capacity. 0.0373 g (0.1 mmole) of N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II), 0.0172 g (0.1 mmole( of p-toluenesulfonic acid, 4.6498 g (50.0 mmole) aniline, 1.2318 g (10.0 mmole) of nitrobenzene and 8.69 g (10 mmole) of toluene were mixed in the autoclave. The autoclave was flushed three times with gaseous nitrogen and then was pressurized with 50 bar carbon monoxide. After the gas supply was interrupted, the autoclave was inserted into an aluminum block that had been preheated to 200° C. Following 5 minutes, the autoclave reaction temperature reached 170° C. which thereupon was kept constant. Following 6 h of reaction, the autoclave was cooled with cold water and ice and reached room temperature in 5 minutes. The reaction mixture was filtered off and the solid substance so obtained was washed with toluene (3×10 ml). Thereupon the solid substance was dried in high vacuum for 4 h. Characterization was implemented by 1H-NMR, MS, CHN analysis and melting point. This test, not yet optimized, gave 3.0414 g of N,N′-diphenylurea, relating to a yield of 23.9%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
Quantity
0.0373 g
Type
reactant
Reaction Step Three






Name
Yield
23.9%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[N+:19]([C:22]1C=CC=CC=1)([O-])=O.[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O>[C:13]1([NH:12][C:22]([NH:19][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:8])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
polytetrafluoroethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Step Three
[Compound]
|
Name
|
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
|
|
Quantity
|
0.0373 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
4.6498 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.2318 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was flushed three times with gaseous nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been preheated to 200° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 170° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Following 6 h of reaction
|
|
Duration
|
6 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
reached room temperature in 5 minutes
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid substance so obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with toluene (3×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereupon the solid substance was dried in high vacuum for 4 h
|
|
Duration
|
4 h
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.0414 g | |
| YIELD: PERCENTYIELD | 23.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
